(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C14H16N4O2. It is characterized by the presence of a furan ring, a pyrimidine ring, and a piperazine ring, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the reaction of 5-methyl-2-furyl with 4-(2-pyrimidinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
(5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE include:
- (5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE
- 2-(5-METHYL-2-FURYL)-4-{[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]CARBONYL}QUINOLINE
Uniqueness
What sets (5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N4O2 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N4O2/c1-11-3-4-12(20-11)13(19)17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-10H2,1H3 |
InChI Key |
KKGBIRXHHUDJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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